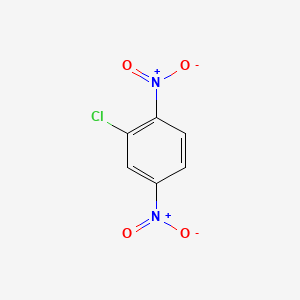

2-Chloro-1,4-dinitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O4/c7-5-3-4(8(10)11)1-2-6(5)9(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZJLUBWUDVTSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210923 | |

| Record name | Benzene, 2-chloro-1,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-16-9 | |

| Record name | 2-Chloro-1,4-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1,4-dinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene,4-dinitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-chloro-1,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-1,4-DINITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TGA767QWV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Reactions of 2-Chloro-1,4-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and key reactions of 2-Chloro-1,4-dinitrobenzene, an important intermediate in organic synthesis. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of reaction pathways and workflows to support research and development activities.

Physicochemical Properties

This compound is a light yellow crystalline solid.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₃ClN₂O₄ | [1] |

| Molecular Weight | 202.55 g/mol | [1] |

| CAS Number | 619-16-9 | [1] |

| Melting Point | 64 °C | [1] |

| Boiling Point | 320.1 ± 22.0 °C at 760 mmHg | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in ethanol (B145695) and ether; insoluble in water. | [1][2] |

| Appearance | Light yellow crystals | [1][2] |

Synthesis of this compound

The primary route for the synthesis of this compound is through the nitration of a suitable chlorobenzene (B131634) derivative. The most common precursor is 1-chloro-2-nitrobenzene (B146284), which undergoes a second nitration step. Industrial production often involves the dinitration of chlorobenzene, which typically yields a mixture of isomers requiring separation.[3]

dot

Caption: Synthesis of this compound via nitration.

Experimental Protocol: Nitration of 1-Chloro-2-nitrobenzene (Adapted from similar procedures)

This protocol is adapted from established methods for the dinitration of chlorobenzene derivatives.[4]

Materials:

-

1-Chloro-2-nitrobenzene

-

Concentrated Nitric Acid (98%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate solution (5%)

-

Ethanol

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully prepare a nitrating mixture by slowly adding 100 mL of concentrated sulfuric acid to 50 mL of concentrated nitric acid, while cooling the flask in an ice-water bath.

-

Once the nitrating mixture has cooled to below 10 °C, begin the dropwise addition of 50 g of 1-chloro-2-nitrobenzene from the dropping funnel. Maintain the reaction temperature between 60-70 °C by adjusting the rate of addition and external cooling.[5]

-

After the addition is complete, raise the temperature of the reaction mixture to 105 °C and maintain it for 2-2.5 hours with continuous stirring to ensure the completion of the dinitration.[5]

-

Allow the reaction mixture to cool to room temperature and then carefully pour it onto 500 g of crushed ice with stirring.

-

The solid product will precipitate. Isolate the crude product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to litmus (B1172312) paper.

-

To neutralize any remaining acid, wash the crude product with a 5% sodium bicarbonate solution, followed by another wash with deionized water.

-

For purification, recrystallize the crude product from ethanol.

-

Dry the purified crystals in a vacuum oven at a temperature below its melting point.

Reactions of this compound

The presence of two strongly electron-withdrawing nitro groups activates the chlorine atom towards nucleophilic aromatic substitution (SNAr). This makes this compound a versatile substrate for introducing a variety of functional groups onto the aromatic ring. Another significant reaction is the reduction of the nitro groups to form diamino derivatives.

dot

Caption: Key reactions of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The general mechanism for the SNAr reaction involves the addition of a nucleophile to the carbon bearing the leaving group, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the chloride ion.[6]

dot

Caption: General workflow of the SNAr mechanism.

This protocol provides a general method for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (e.g., aniline, piperidine)

-

Ethanol or other suitable solvent

-

Sodium carbonate (optional, as a base)

Procedure:

-

Dissolve 1 equivalent of this compound in a suitable solvent such as ethanol in a round-bottom flask.

-

Add 2.2 equivalents of the desired amine to the solution. If the amine is used as its hydrochloride salt, add an equivalent of a base like sodium carbonate.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a period of 1 to 24 hours, depending on the reactivity of the amine. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the product by filtration.

-

If the product is soluble, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol).

Quantitative Data for SNAr Reactions:

The yields of SNAr reactions are generally high due to the high activation of the substrate.

| Nucleophile | Product | Yield (%) | Reference |

| Hydrazine | 2,4-Dinitrophenylhydrazine | High (qualitative) | [1] |

| Methoxide | 1-Methoxy-2,4-dinitrobenzene | 81 | [1] |

| Thiophenoxides | Aryl-2,4-dinitrophenyl sulfides | 72-86 | [1] |

Reduction of Nitro Groups

The two nitro groups of this compound can be reduced to amino groups, yielding 1-chloro-2,5-diaminobenzene. A common and effective method for this transformation is the use of tin(II) chloride in the presence of a strong acid.[7] Catalytic hydrogenation is also a viable method.[8]

This protocol is adapted from a procedure for the reduction of a similar nitroaromatic compound.[7]

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 10 M)

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of this compound in concentrated hydrochloric acid.

-

To the stirred solution, add 4-5 equivalents of tin(II) chloride dihydrate portion-wise. The addition is exothermic and may require external cooling to control the temperature.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by TLC.

-

After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath until the pH is basic (pH > 8). A precipitate of tin salts will form.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

The product, 1-chloro-2,5-diaminobenzene, can be further purified by column chromatography or recrystallization if necessary.

Expected Yield: Reductions of dinitroaromatics with SnCl₂/HCl generally proceed with high yields.

Spectroscopic Data

Detailed spectroscopic data is crucial for the characterization of this compound.

-

Mass Spectrometry: The mass spectrum of this compound is available in public databases such as PubChem.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum, showing characteristic peaks for the nitro groups and the aromatic ring, can also be accessed through databases like PubChem.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available, fully assigned high-resolution NMR spectrum for this compound is not readily found in the searched literature, the expected 1H NMR spectrum would show three aromatic protons with complex splitting patterns due to their different chemical environments and spin-spin coupling. For the related isomer, 1-chloro-2,4-dinitrobenzene, some NMR data is available.[10][11] For complex spectra of substituted nitroaromatics, 2D NMR techniques such as COSY and HSQC can be invaluable for unambiguous signal assignment.[12]

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its synthesis is readily achievable through the nitration of chlorobenzene derivatives. The presence of two nitro groups makes it highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functionalities. Furthermore, the nitro groups can be efficiently reduced to form the corresponding diamine, which is a precursor to various dyes and pharmaceuticals. The experimental protocols and data presented in this guide are intended to support researchers in the effective utilization of this versatile chemical compound.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. CN103044262A - Synthesis method for 2,5-dichloronitrobenzene - Google Patents [patents.google.com]

- 3. This compound | 619-16-9 | Benchchem [benchchem.com]

- 4. scribd.com [scribd.com]

- 5. CN1513830A - Preparation method of 2,4-dinitochloro benzene - Google Patents [patents.google.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. orgsyn.org [orgsyn.org]

- 8. EP1163205A1 - Process for preparing 1-chloro-2,4-diaminobenzene - Google Patents [patents.google.com]

- 9. This compound | C6H3ClN2O4 | CID 98620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,4-Dinitrochlorobenzene(97-00-7) 1H NMR spectrum [chemicalbook.com]

- 11. Solved reaction of I-Chloro-2,4-dinitrobenzene with Product | Chegg.com [chegg.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1,4-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-1,4-dinitrobenzene. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for experimental design, synthesis, and analysis. This document includes a summary of quantitative data, relevant experimental protocols, and a visualization of its key chemical reactivity.

Core Physicochemical Properties

This compound is a solid, light-yellow crystalline compound.[1][2] Its key physical and chemical properties are summarized in the table below, providing a foundational dataset for laboratory and research applications.

| Property | Value | Source |

| Molecular Formula | C₆H₃ClN₂O₄ | [3][4][5] |

| Molecular Weight | 202.55 g/mol | [4][5][6][7] |

| CAS Number | 619-16-9 | [1][3][4][5][6][7] |

| Appearance | Light yellow crystals | [1][2] |

| Melting Point | 64 °C | [2] |

| Boiling Point | 320.1 °C at 760 mmHg | [2][3][6] |

| Density | 1.619 g/cm³ | [3] |

| Solubility | Insoluble in water; Soluble in ethanol (B145695) and ether | [1][2][6] |

| Flash Point | 147.4 °C | [3][6] |

| Topological Polar Surface Area | 91.6 Ų | [2][7] |

| Hydrogen Bond Acceptor Count | 4 | [2][3] |

| Hydrogen Bond Donor Count | 0 | [3] |

Experimental Protocols

The synthesis and characterization of this compound and its isomers are well-established in organic chemistry. Below are representative methodologies for its preparation and analysis.

a) Synthesis via Dinitration of Chlorobenzene (B131634)

A common method for the synthesis of dinitrochlorobenzene isomers involves the nitration of chlorobenzene. The following protocol is a general representation of this type of reaction.

Materials:

-

Chlorobenzene

-

Nitric Acid (d=1.50 g/ml)

-

Sulfuric Acid (d=1.84 g/ml)

-

Ice bath

-

Stirring apparatus

-

Reaction flask with reflux condenser

Procedure:

-

A mixture of nitric acid and sulfuric acid is prepared in a reaction flask and cooled in an ice bath.

-

Chlorobenzene is added dropwise to the stirred acid mixture. The temperature is carefully controlled and maintained between 50-55°C.[8][9]

-

After the addition of chlorobenzene is complete, the reaction mixture is heated to approximately 95°C and held at this temperature for a period of two hours to ensure the completion of the dinitration.[8][9]

-

Upon cooling, the product layer solidifies and can be separated.

-

The crude product is then washed successively with cold water, hot water (while molten), and finally cold water again to remove residual acids.[9]

-

The resulting product is a mixture of isomers, primarily 1-chloro-2,4-dinitrobenzene (B32670) and a smaller amount of the 2,6-dinitro isomer.[8][9] Further purification can be achieved through recrystallization.

b) Characterization Methods

The identity and purity of this compound are typically confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, confirming its structure.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the C-Cl, C-NO₂, and aromatic C-H bonds.[7]

-

Melting Point Analysis: The melting point is a crucial indicator of purity. A sharp melting point close to the literature value suggests a high-purity sample.

Key Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The presence of two electron-withdrawing nitro groups on the benzene (B151609) ring makes the chlorine atom susceptible to nucleophilic aromatic substitution (SNAr).[6] This is a fundamental aspect of the reactivity of this compound and is crucial for its use as a synthetic intermediate.[6] The nitro groups activate the aromatic ring towards attack by nucleophiles.

References

- 1. This compound | 619-16-9 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | 619-16-9 [m.chemicalbook.com]

- 5. caslab.com [caslab.com]

- 6. This compound | 619-16-9 | Benchchem [benchchem.com]

- 7. This compound | C6H3ClN2O4 | CID 98620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. prepchem.com [prepchem.com]

A Technical Guide to 2-Chloro-1,4-dinitrobenzene (CAS 619-16-9)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 2-Chloro-1,4-dinitrobenzene (CAS 619-16-9), a significant organic compound utilized as a versatile intermediate in various synthetic applications. Its importance lies primarily in its chemical structure, which is highly activated for nucleophilic aromatic substitution, making it a valuable building block in the synthesis of dyes, pharmaceuticals, and other complex organic molecules.[1][2] This guide consolidates key data on its physicochemical properties, synthesis, chemical reactivity, applications in research and drug development, detailed experimental protocols, and essential safety information. All quantitative data is presented in tabular format for clarity and ease of comparison.

Physicochemical Properties

This compound is a light yellow crystalline solid under standard conditions.[3] It is characterized by its poor solubility in water but good solubility in organic solvents like ethanol (B145695) and ether.[3][4] The presence of two strong electron-withdrawing nitro groups renders the aromatic ring electron-deficient, which is fundamental to its reactivity.[1]

| Property | Value | Reference |

| Molecular Formula | C₆H₃ClN₂O₄ | [5] |

| Molecular Weight | 202.55 g/mol | [3][5] |

| Appearance | Light yellow crystals | [3][4] |

| Melting Point | 64 °C | [3] |

| Boiling Point | 320.1 °C at 760 mmHg | [3][6] |

| Density | 1.6 ± 0.1 g/cm³ | [3] |

| Water Solubility | Insoluble | [3][4] |

| Organic Solvent Solubility | Soluble in ethanol and ether | [3][4] |

| LogP | 2.1564 | [5] |

| Topological Polar Surface Area (TPSA) | 91.6 Ų | [3] |

Synthesis and Manufacturing

The commercial production of dinitrochlorobenzene isomers, including this compound, typically involves the dinitration of chlorobenzene.[1] This process utilizes a nitrating mixture of concentrated nitric acid and sulfuric acid.[1][7] The reaction conditions, particularly the concentration and molar ratio of the nitrating agents, are critical parameters that influence the yield and purity of the final product.[1]

References

- 1. This compound | 619-16-9 | Benchchem [benchchem.com]

- 2. CAS 619-16-9: this compound | CymitQuimica [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 619-16-9 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 2,4-Dinitrochlorobenzene - Wikipedia [en.wikipedia.org]

IUPAC name for 2-Chloro-1,4-dinitrobenzene

An In-depth Technical Guide to 2-Chloro-1,4-dinitrobenzene

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, applications, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Nomenclature and Chemical Identifiers

The compound with the chemical formula C₆H₃ClN₂O₄ is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2] This name precisely describes a benzene (B151609) ring substituted with a chlorine atom at the second position and two nitro groups at the first and fourth positions.[1] For unambiguous identification in databases and publications, it is assigned the CAS Registry Number 619-16-9 .[1][2]

Common synonyms for this compound include:

Physicochemical and Computed Properties

The key physical and chemical properties of this compound are summarized in the table below. This compound typically appears as light yellow crystals.[3] It exhibits solubility in organic solvents like ethanol (B145695) and ether, while being insoluble in water.[3]

| Property | Value | Reference |

| Molecular Formula | C₆H₃ClN₂O₄ | [2][3] |

| Molecular Weight | 202.55 g/mol | [2][3] |

| Melting Point | 64 °C | [3] |

| Boiling Point | 320.1 °C at 760 mmHg | [3][4] |

| Density | 1.619 g/cm³ | [4] |

| Flash Point | 147.4 °C | [3][4] |

| Appearance | Light yellow crystals | [3] |

| Solubility | Soluble in ethanol and ether; insoluble in water | [3] |

| InChI Key | OEZJLUBWUDVTSS-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])Cl)--INVALID-LINK--[O-] | [2] |

| Topological Polar Surface Area | 91.6 Ų | [5] |

| XLogP3 | 2.1 | [5] |

Synthesis and Reactivity

The presence of two strong electron-withdrawing nitro groups on the benzene ring, in addition to the electronegative chlorine atom, renders the aromatic ring electron-deficient.[1] This electronic property is key to its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom can be readily displaced by various nucleophiles. This reactivity makes it a valuable precursor for the synthesis of more complex organic molecules.[1]

General Synthesis Method

Dinitrochlorobenzenes are typically synthesized through the nitration of a less nitrated chlorobenzene (B131634) derivative.[1] For instance, this compound can be prepared by the nitration of p-nitrochlorobenzene using a mixture of concentrated nitric acid and sulfuric acid.[1] The general reaction involves the electrophilic substitution of a hydrogen atom on the benzene ring with a nitronium ion (NO₂⁺), which is generated in situ from the acid mixture.

A logical workflow for a typical synthesis is depicted below.

Representative Experimental Protocol for Dinitration of Chlorobenzene

While a specific protocol for the 2,4-isomer is provided here for illustrative purposes, the principles are applicable to the synthesis of other isomers. This protocol is adapted from established laboratory procedures for the synthesis of 1-chloro-2,4-dinitrobenzene (B32670).

Materials:

-

Chlorobenzene (100 g)

-

Concentrated nitric acid (160 g, d=1.50 g/mL)

-

Concentrated sulfuric acid (340 g, d=1.84 g/mL)

-

Ice

-

Mechanical stirrer

-

Reaction vessel with temperature control

Procedure:

-

A mixture of 160 g of concentrated nitric acid and 340 g of concentrated sulfuric acid is prepared in a suitable reaction vessel and cooled.

-

With mechanical stirring, 100 g of chlorobenzene is added dropwise to the acid mixture. The rate of addition is controlled to maintain the reaction temperature between 50-55°C.[6][7]

-

After the complete addition of chlorobenzene, the temperature of the mixture is raised to 95°C and held for an additional 2 hours with continuous stirring to ensure the completion of the dinitration.[6][7]

-

The reaction mixture is then cooled and poured onto a sufficient quantity of crushed ice. The crude product precipitates as a solid.

-

The solid product is collected by suction filtration and washed initially with cold water to remove the spent acid.

-

The crude product is then washed several times with hot water while in a molten state, followed by a final wash with cold water.[7]

-

The purified product is dried at ambient temperature. The resulting solid is primarily 1-chloro-2,4-dinitrobenzene, which may contain small amounts of the 2,6-dinitro isomer.[6][7]

Applications in Research and Development

This compound and its isomers are important reagents in several areas of chemical research and drug development.

-

Synthetic Intermediate: Its activated aromatic system makes it a versatile starting material for introducing diverse functional groups onto a benzene ring through nucleophilic substitution of the chlorine atom.[1] It serves as a reagent in the synthesis of novel thiazole (B1198619) derivatives, which have been investigated as potential inhibitors of the coxsackie virus.

-

Substrate for Enzyme Assays: The isomer 1-chloro-2,4-dinitrobenzene (CDNB) is a widely used model substrate for measuring the activity of Glutathione (B108866) S-transferases (GSTs).[8] GSTs are a family of enzymes crucial for cellular detoxification, catalyzing the conjugation of the thiol group of glutathione (GSH) to various xenobiotic compounds.[8][9] The reaction with CDNB produces a thioether conjugate (GS-DNB), which can be monitored spectrophotometrically.

Experimental Protocol: Glutathione S-Transferase (GST) Activity Assay

This section provides a detailed protocol for a standard GST activity assay using the common substrate 1-chloro-2,4-dinitrobenzene (CDNB). The assay measures the rate of conjugation of CDNB with reduced glutathione (GSH), which results in an increase in absorbance at 340 nm.[8]

Materials:

-

Sample (cell lysate, tissue homogenate, or purified enzyme)

-

Assay Buffer: 100 mM potassium phosphate, pH 6.5

-

Reduced Glutathione (GSH) stock solution (e.g., 100 mM)

-

1-Chloro-2,4-dinitrobenzene (CDNB) stock solution (e.g., 100 mM in ethanol)

-

UV-transparent 96-well plate or quartz cuvettes

-

Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Sample Preparation:

-

Tissue Homogenate: Homogenize tissue in 5-10 volumes of cold buffer (e.g., 100 mM potassium phosphate, pH 7.0, with 2 mM EDTA). Centrifuge at 10,000 x g for 15 minutes at 4°C. The resulting supernatant is used for the assay.[8]

-

Cell Lysate: Collect cells by centrifugation. Resuspend the cell pellet in 1-2 mL of cold lysis buffer and homogenize or sonicate. Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant is used for the assay.[8]

-

-

Assay Cocktail Preparation:

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to perform a kinetic reading at 340 nm at a controlled temperature (e.g., 25°C or 30°C).

-

To each well of the 96-well plate, add the sample (e.g., 10-20 µL of lysate) and a blank control (sample buffer).

-

Initiate the reaction by adding the assay cocktail (e.g., 180-190 µL) to each well.

-

Immediately begin recording the absorbance at 340 nm every 30-60 seconds for a period of 5-10 minutes.

-

-

Calculation of GST Activity:

-

Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the kinetic curve.

-

Subtract the rate of the blank from the rate of each sample.

-

Calculate the GST activity using the Beer-Lambert law:

-

Activity (nmol/min/mL) = (ΔA₃₄₀/min / ε) * (V_total / V_sample) * 10⁶ * D

-

Where:

-

ε is the molar extinction coefficient of the GS-DNB conjugate at 340 nm (typically 9.6 mM⁻¹cm⁻¹ or 0.0096 µM⁻¹cm⁻¹).[2]

-

V_total is the total reaction volume in the cuvette/well.

-

V_sample is the volume of the sample added.

-

D is the sample dilution factor.

-

-

-

A diagram of the experimental workflow is presented below.

Safety and Handling

This compound and its isomers are hazardous substances and must be handled with appropriate precautions.

-

Hazards: These compounds are toxic if swallowed, in contact with skin, or if inhaled.[11] They can cause skin irritation and may cause an allergic skin reaction. Prolonged or repeated exposure may cause damage to organs. They are also very toxic to aquatic life with long-lasting effects.[11]

-

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid breathing dust, fumes, or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke when using this product.

-

-

Personal Protective Equipment (PPE):

-

Wear protective gloves, protective clothing, and eye/face protection (safety glasses and face shield).

-

If dust is generated, respiratory protection is required.[12]

-

-

First Aid:

-

If Swallowed: Immediately call a poison center or doctor. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water. Remove contaminated clothing immediately.[13]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]

-

-

Storage: Store in a tightly closed container in a dry, well-ventilated place. Store locked up.[12]

Always consult the material safety data sheet (MSDS) before handling this chemical.

References

- 1. This compound | 619-16-9 [chemicalbook.com]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. echemi.com [echemi.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | C6H3ClN2O4 | CID 98620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. prepchem.com [prepchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. 3hbiomedical.com [3hbiomedical.com]

- 10. bmrservice.com [bmrservice.com]

- 11. bg.cpachem.com [bg.cpachem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Chloro-1,4-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, bonding, and physicochemical properties of 2-Chloro-1,4-dinitrobenzene. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a building block or reference standard in their work.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 1,4-Dinitro-2-chlorobenzene, 2,5-Dinitrochlorobenzene | [1][2] |

| CAS Number | 619-16-9 | [1] |

| Chemical Formula | C₆H₃ClN₂O₄ | [1][2] |

| Molecular Weight | 202.55 g/mol | [1][2] |

| Appearance | Light yellow crystals | [3] |

| Melting Point | 64 °C | [2][4] |

| Boiling Point | 320.1 ± 22.0 °C at 760 mmHg | [2] |

| Density | 1.6 ± 0.1 g/cm³ | [2] |

| Solubility | Soluble in ethanol (B145695) and ether; insoluble in water | [2][3] |

| Topological Polar Surface Area | 91.6 Ų | [2] |

| XLogP3 | 2.1 | [2] |

Molecular Structure and Bonding

This compound possesses a benzene (B151609) ring substituted with one chlorine atom and two nitro groups. The chlorine atom is positioned at C2, while the nitro groups are at C1 and C4. The presence of two strongly electron-withdrawing nitro groups significantly influences the electronic properties of the aromatic ring, making it electron-deficient. This electronic characteristic is pivotal to its reactivity, particularly in nucleophilic aromatic substitution reactions.[5]

References

- 1. This compound | C6H3ClN2O4 | CID 98620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound | 619-16-9 [chemicalbook.com]

- 4. 619-16-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 619-16-9 | Benchchem [benchchem.com]

Solubility of 2-Chloro-1,4-dinitrobenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Chloro-1,4-dinitrobenzene in various organic solvents. Due to the limited availability of quantitative solubility data for this compound, this guide also includes detailed information on its isomer, 1-Chloro-2,4-dinitrobenzene, to provide a comparative context for solubility behavior. The guide further outlines detailed experimental protocols for determining the solubility of solid organic compounds in organic solvents, which can be applied to this compound.

Introduction to this compound

This compound (CAS No. 619-16-9) is a yellow crystalline solid.[1][2] It is known to be soluble in organic solvents such as ethanol (B145695) and ether, but insoluble in water.[1][2] Understanding its solubility is crucial for its application in chemical synthesis, particularly as an intermediate in the production of dyes and pharmaceuticals.

Quantitative Solubility Data

Table 1: Solubility of 1-Chloro-2,4-dinitrobenzene in Various Organic Solvents [3]

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |

| Acetone | 16 | 268 |

| 30 | 532 | |

| Benzene | 15 | 158.4 |

| 31 | 359.6 | |

| Carbon Disulfide | 15 | 4.21 |

| 31 | 28.87 | |

| Carbon Tetrachloride | 15 | 3.85 |

| 31 | 77 | |

| Chloroform | 15 | 102.76 |

| 32 | 210 | |

| Diethyl Ether | 15 | 23.52 |

| 30.5 | 128.1 | |

| Ethanol (96%) | 16 | 4.73 |

| 34 | 15.47 | |

| Methanol | 16 | 11.23 |

| 32 | 32.36 | |

| Pyridine | 15 | 26.32 |

| Toluene | 15 | 139.87 |

| 31.5 | 282.56 |

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in chemical process development and formulation. The following are detailed methodologies for two common experimental techniques used to determine the solubility of solid organic compounds like this compound in organic solvents.

Isothermal Equilibrium (Shake-Flask) Method

The isothermal equilibrium method, often referred to as the shake-flask method, is a conventional and reliable technique for determining thermodynamic solubility.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Detailed Methodology:

-

Sample Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a series of sealed, temperature-controlled vessels (e.g., screw-cap vials or flasks).

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vessel.

-

Equilibration: Place the vessels in a constant-temperature shaker bath. Agitate the mixtures for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be controlled to within ±0.1 °C.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To separate the saturated solution from the undissolved solid, filtration through a chemically inert filter (e.g., PTFE syringe filter) or centrifugation is employed. It is crucial to maintain the temperature of the solution during this step to prevent precipitation or further dissolution.

-

Analysis: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Calculation: From the determined concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. The results can be expressed in various units, including mole fraction (x), mass fraction (w), or grams per 100g of solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for solubility determination that relies on the mass of the dissolved solute.

Principle: A known mass of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Detailed Methodology:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen organic solvent at a constant temperature using the equilibration procedure described in the isothermal equilibrium method (steps 1-3).

-

Sampling: After equilibration and phase separation (filtration or centrifugation at constant temperature), accurately weigh a portion of the clear saturated solution into a pre-weighed, dry container (e.g., an evaporating dish or beaker).

-

Solvent Evaporation: Carefully evaporate the solvent from the solution. This can be achieved by heating the container in a fume hood, using a rotary evaporator, or placing it in a vacuum oven at a temperature that is high enough to remove the solvent but low enough to avoid decomposition of the solute.

-

Drying and Weighing: Once the solvent is completely removed, dry the container with the solid residue to a constant weight in a vacuum oven. Cool the container in a desiccator to room temperature before each weighing to prevent errors due to moisture absorption.

-

Calculation: The mass of the dissolved solute is the difference between the final mass of the container with the residue and the initial mass of the empty container. The mass of the solvent is the difference between the initial mass of the saturated solution and the mass of the dissolved solute. The solubility can then be calculated as grams of solute per 100 grams of solvent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid organic compound in an organic solvent using the Isothermal Equilibrium (Shake-Flask) Method followed by analytical determination.

Caption: Experimental workflow for solubility determination.

References

A Technical Guide to the Historical Synthesis of Dinitrochlorobenzenes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical evolution of synthetic methodologies for dinitrochlorobenzenes, crucial intermediates in the chemical and pharmaceutical industries. From early nitration techniques of the 19th century to the development of more controlled industrial processes, this document provides a comprehensive overview of the core synthetic routes, complete with detailed experimental protocols and comparative data.

Introduction: The Rise of Dinitrochlorobenzenes

Dinitrochlorobenzenes, particularly the 2,4-isomer, emerged as vital building blocks in the late 19th and early 20th centuries, primarily driven by the burgeoning synthetic dye industry. Their utility later expanded into the production of pharmaceuticals, explosives, and agrochemicals. The reactivity of the chlorine atom, activated by the two electron-withdrawing nitro groups, makes these compounds versatile precursors for a wide range of nucleophilic aromatic substitution reactions. This guide focuses on the historical methods that laid the groundwork for the large-scale production of these important chemical entities.

Primary Historical Synthesis Methods

The historical synthesis of dinitrochlorobenzenes has been dominated by two main approaches: the direct dinitration of chlorobenzene (B131634) and the nitration of mononitrochlorobenzene isomers. An alternative route, particularly for isomers not easily accessible by direct nitration, involves the Sandmeyer reaction of dinitroanilines.

Direct Dinitration of Chlorobenzene

The most direct and historically significant method for producing 2,4-dinitrochlorobenzene is the nitration of chlorobenzene using a mixture of concentrated nitric acid and sulfuric acid, commonly known as "mixed acid." This electrophilic aromatic substitution reaction proceeds in a stepwise manner, with the first nitration yielding a mixture of ortho- and para-nitrochlorobenzene, followed by a second nitration.

Logical Workflow for Direct Dinitration:

Caption: Workflow of the direct dinitration of chlorobenzene.

Experimental Protocol (Adapted from early 20th-century literature): [1]

A mixture of 140g of 98% sulfuric acid and 140g of 60% nitric acid was prepared and cooled. To this stirred mixed acid, 113g of monochlorobenzene was added dropwise, maintaining the temperature below 5°C. Stirring was continued for one hour at 5-10°C. The temperature was then slowly raised to 50°C and held for another hour. Subsequently, 350g of 98% sulfuric acid was added, and the mixture was heated to 115°C for one hour. After cooling, the reaction mixture was poured onto ice. The precipitated solid was filtered under suction, washed with cold water, and dried. This process primarily yields 2,4-dinitrochlorobenzene, with the 2,6-isomer as a minor byproduct.[2]

Two-Step Nitration via p-Nitrochlorobenzene

To achieve higher purity and better control over the reaction, a two-step process involving the nitration of p-nitrochlorobenzene became a common industrial practice.[3][4] This method takes advantage of the separated and purified p-nitrochlorobenzene from the initial nitration of chlorobenzene.

Reaction Pathway for Two-Step Nitration:

Caption: Synthesis of 2,4-DNCB via nitration of p-nitrochlorobenzene.

Experimental Protocol (Based on industrial patents): [4][5]

To a nitration kettle, a mixed acid of nitric acid and sulfuric acid is added. p-Nitrochlorobenzene is then added dropwise while maintaining the temperature between 60-90°C.[4] The reaction is typically held for 5-10 hours.[4] In some variations, the temperature is controlled at 65-70°C during the addition and then raised to 105°C for 2-2.5 hours.[5] After the reaction is complete, the mixture is allowed to stand for layering. The spent acid is separated, and the organic layer containing the 2,4-dinitrochlorobenzene is washed with water and neutralized, typically with a sodium carbonate solution, to obtain the final product.[4][5]

Synthesis of other Isomers: The Sandmeyer Reaction

The synthesis of dinitrochlorobenzene isomers where the nitro groups are not in the 2,4- or 2,6-positions relative to the chlorine atom via direct nitration is challenging due to the directing effects of the substituents. For instance, the synthesis of 3,5-dinitrochlorobenzene historically relied on a multi-step process starting from a suitable aniline (B41778) derivative, followed by a Sandmeyer reaction. The Sandmeyer reaction, discovered in 1884, provides a method to replace a diazonium group with a halide.

Logical Pathway for 3,5-Dinitrochlorobenzene Synthesis:

Caption: Synthesis of 3,5-DNCB via the Sandmeyer reaction.

Experimental Protocol for Sandmeyer Reaction (General procedure adapted for dinitroanilines):

A solution of the corresponding dinitroaniline in a suitable acid (e.g., hydrochloric acid) is cooled to 0-5°C. A solution of sodium nitrite (B80452) in water is then added dropwise while maintaining the low temperature to form the diazonium salt. This diazonium salt solution is then added to a solution of copper(I) chloride in hydrochloric acid. The reaction mixture is warmed to facilitate the replacement of the diazonium group with a chlorine atom. The product, the dinitrochlorobenzene isomer, is then isolated by filtration or extraction.

Quantitative Data from Historical Methods

The yields and reaction conditions reported in historical literature often varied. The following tables summarize available quantitative data for the primary synthesis methods.

Table 1: Direct Dinitration of Chlorobenzene

| Parameter | Value | Reference |

| Starting Material | Chlorobenzene | [1] |

| Nitrating Agent | Mixed Acid (HNO₃/H₂SO₄) | [1] |

| Temperature | 5-10°C (initial), then up to 115°C | [1] |

| Yield | Not specified, but 2,4-isomer is major | [2] |

Table 2: Two-Step Nitration of p-Nitrochlorobenzene

| Parameter | Value | Reference |

| Starting Material | p-Nitrochlorobenzene | [4][5] |

| Nitrating Agent | Mixed Acid (HNO₃/H₂SO₄) | [4][5] |

| Temperature | 60-90°C or 65-70°C then 105°C | [4][5] |

| Reaction Time | 2-10 hours | [4][5] |

| Purity of Product | >99% achievable | [4] |

Conclusion

The historical synthesis methods for dinitrochlorobenzenes, primarily centered around the nitration of chlorobenzene and its derivatives, laid the essential groundwork for the large-scale industrial production of these vital chemical intermediates. While early methods often involved harsh conditions and yielded mixtures of isomers, the evolution of these processes, such as the two-step nitration, allowed for greater control and higher purity of the desired products. For less common isomers, the Sandmeyer reaction provided a crucial alternative synthetic route. Understanding these historical methodologies provides valuable context for the continued development of more efficient, safer, and environmentally benign synthetic processes in modern chemical manufacturing.

References

- 1. Liebigs Annalen - Wikipedia [en.wikipedia.org]

- 2. Berichte der Deutschen Chemischen Gesellschaft in SearchWorks catalog [searchworks.stanford.edu]

- 3. 2,4-Dinitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 4. catalog.hathitrust.org [catalog.hathitrust.org]

- 5. Journal of the Chemical Society - Chemical Society (Great Britain) - Google Books [books.google.com]

An In-depth Technical Guide on the Electron-Withdrawing Effects in 2-Chloro-1,4-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1,4-dinitrobenzene is a nitroaromatic compound of significant interest in synthetic chemistry due to the profound influence of its substituents on the reactivity of the benzene (B151609) ring. The presence of two strongly electron-withdrawing nitro groups, in conjunction with a moderately electron-withdrawing chlorine atom, renders the aromatic system highly electron-deficient. This electronic characteristic is the cornerstone of its chemical behavior, most notably its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. This technical guide provides a comprehensive analysis of the electron-withdrawing effects in this compound, detailing its synthesis, reactivity, and spectroscopic properties. A comparative discussion with its more extensively studied isomer, 1-Chloro-2,4-dinitrobenzene, is included to illustrate key reactivity principles. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

Nitroaromatic compounds are a pivotal class of molecules in organic chemistry, with applications ranging from explosives to pharmaceuticals. The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups, a property that dramatically alters the electron density distribution and reactivity of an aromatic ring to which it is attached.[1][2] In this compound, the cumulative electron-withdrawing effects of two nitro groups and a chlorine atom create a highly activated system for specific chemical transformations.

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr), a pathway that is typically disfavored for unsubstituted benzene rings.[1] The electron-withdrawing substituents stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thereby lowering the activation energy and facilitating the displacement of the chlorine atom by a wide range of nucleophiles.[3] This reactivity makes this compound a versatile precursor for the synthesis of more complex molecules.[4]

This guide will delve into the theoretical and practical aspects of the electron-withdrawing effects in this molecule, providing a foundational understanding for its application in research and development.

Electron-Withdrawing Effects: A Theoretical Overview

The electron-withdrawing nature of the substituents in this compound is a combination of two primary electronic effects: the inductive effect and the resonance effect.

-

Inductive Effect (-I): This effect is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole in a bond.[5] Both the nitro groups and the chlorine atom are more electronegative than carbon and therefore exert an electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma bonds.[5]

-

Resonance Effect (-M or -R): This effect involves the delocalization of π-electrons through overlapping p-orbitals.[5] The nitro groups have a strong electron-withdrawing resonance effect, as the π-electrons from the benzene ring can be delocalized onto the electronegative oxygen atoms of the nitro group.[6][7] This delocalization is most effective when the nitro group is positioned ortho or para to the reaction center, as this allows for the formation of resonance structures that place a positive charge on the ring, further activating it towards nucleophilic attack. The chlorine atom, while inductively withdrawing, has a weak electron-donating resonance effect due to its lone pairs, but this is significantly outweighed by its inductive effect and the powerful resonance withdrawal of the nitro groups.

The combined -I and -M effects of the two nitro groups and the -I effect of the chlorine atom make the aromatic ring of this compound highly electrophilic.

Synthesis of Dinitrochlorobenzenes

Experimental Protocol: Nitration of Chlorobenzene (B131634) to Dinitrochlorobenzene

This protocol is adapted from established methods for the synthesis of 1-Chloro-2,4-dinitrobenzene and is expected to yield a mixture of dinitrochlorobenzene isomers.[8][9]

Materials:

-

Chlorobenzene (100 g)

-

Nitric acid (160 g, d=1.50 g/mL)

-

Sulfuric acid (340 g, d=1.84 g/mL)

-

Ice

-

Water

Procedure:

-

In a suitable reaction vessel equipped with a mechanical stirrer and a cooling bath, a mixture of 160 g of nitric acid and 340 g of sulfuric acid is prepared.

-

While stirring mechanically, 100 g of chlorobenzene is added dropwise to the acid mixture. The temperature of the reaction mixture should be maintained between 50-55°C by adjusting the rate of addition and using a cooling bath if necessary.

-

After the complete addition of chlorobenzene, the reaction temperature is slowly raised to 95°C.

-

The reaction mixture is maintained at 95°C for 2 hours with continuous stirring to ensure the completion of the dinitration.

-

After the reaction is complete, the mixture is allowed to cool. The upper layer, containing the product, will solidify upon cooling.

-

The solidified product layer is separated, broken up, and washed with cold water.

-

For further purification, the crude product is washed several times with hot water while in a molten state, and then finally with cold water.

-

The product is then drained and allowed to dry at ambient temperature. The resulting product will be a mixture of dinitrochlorobenzene isomers, primarily 1-chloro-2,4-dinitrobenzene, with smaller amounts of other isomers such as the 2,6-dinitro and potentially the 2,5- (equivalent to 2-chloro-1,4-) dinitro isomer.[8][9]

Note: The separation of the this compound isomer from the product mixture would require chromatographic techniques.

Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The key to the reactivity of this compound is the SNAr mechanism. This is an addition-elimination process.[3]

The SNAr Mechanism

-

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the chlorine atom. This attack is facilitated by the strong electron-withdrawing nature of the nitro groups, which polarize the C-Cl bond and make the carbon atom more electrophilic. This step results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] The negative charge of this intermediate is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro groups.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion, which is a good leaving group.

The presence of the nitro groups is crucial for the stability of the Meisenheimer complex. The nitro group at the para position is particularly effective at stabilizing the negative charge through resonance.

Caption: Generalized workflow for the synthesis and analysis of dinitrochlorobenzene.

Spectroscopic and Physicochemical Data

While detailed experimental spectroscopic data specifically for this compound is scarce in the public domain, we can predict its characteristic spectral features based on the known properties of nitroaromatic compounds. For comparative purposes, data for the well-characterized 1-Chloro-2,4-dinitrobenzene isomer is often used.

Infrared (IR) Spectroscopy

Aromatic nitro compounds exhibit strong and characteristic absorption bands in the IR spectrum, primarily due to the vibrations of the NO₂ group.[10][11][12]

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) for Aromatic Nitro Compounds | Intensity |

| Asymmetric NO₂ Stretch | 1550 - 1475 | Strong |

| Symmetric NO₂ Stretch | 1360 - 1290 | Strong |

| C-N Stretch | 890 - 835 | Medium |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| C-Cl Stretch | 800 - 600 | Medium to Strong |

Data sourced from general spectroscopic data for aromatic nitro compounds.[11][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals for the three aromatic protons. Due to the strong electron-withdrawing effects of the nitro groups, these protons will be deshielded and appear at a high chemical shift (downfield). The exact chemical shifts and coupling patterns would depend on the specific electronic environment of each proton. For comparison, the ¹H NMR spectrum of 1-Chloro-2,4-dinitrobenzene shows distinct signals for its three aromatic protons, often in the range of 7.5-9.0 ppm.[15][16]

Physicochemical Properties

| Property | Value for this compound |

| Molecular Formula | C₆H₃ClN₂O₄[17] |

| Molecular Weight | 202.55 g/mol [17] |

| CAS Number | 619-16-9[17] |

| Boiling Point | 320.1°C at 760 mmHg[1] |

| Density | 1.619 g/cm³[1] |

Reactivity Comparison with Isomers

The position of the nitro groups relative to the chlorine atom significantly influences the reactivity of dinitrochlorobenzene isomers towards nucleophilic aromatic substitution. In 1-Chloro-2,4-dinitrobenzene, both nitro groups are in positions (ortho and para) that can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. This makes 1-Chloro-2,4-dinitrobenzene highly reactive in SNAr reactions.[18][19]

For this compound, one nitro group is ortho to the chlorine, and the other is meta. The ortho nitro group provides strong resonance stabilization, while the meta nitro group contributes primarily through its inductive effect. While still highly activated compared to chlorobenzene, the lack of a para nitro group might suggest a slightly lower reactivity compared to the 2,4-isomer in certain SNAr reactions, although this would need to be confirmed by kinetic studies.

Applications in Research and Development

The high reactivity of the chlorine atom in dinitrochlorobenzenes makes them valuable starting materials in organic synthesis. They are used as precursors for the synthesis of a wide variety of compounds, including:

-

Dyes and Pigments: The reaction with amines can lead to the formation of colored compounds.

-

Pharmaceutical Intermediates: The dinitrophenyl moiety can be incorporated into more complex molecules with potential biological activity.

-

Agrochemicals: Some derivatives of dinitrochlorobenzene have found use in the agricultural industry.

-

Reagents for Chemical Biology: 1-Fluoro-2,4-dinitrobenzene (Sanger's reagent), a related compound, is famously used for N-terminal amino acid analysis. The reactivity principle is the same as for the chloro-analogues.

Conclusion

The electron-withdrawing effects of the two nitro groups and the chlorine atom in this compound are the defining features of its chemistry. These effects render the aromatic ring highly susceptible to nucleophilic aromatic substitution, making it a useful intermediate in organic synthesis. While specific quantitative data for this particular isomer is not as abundant as for its 2,4-isomer, the fundamental principles of its reactivity are well-understood and provide a solid basis for its application in the development of new molecules and materials. This guide has provided a comprehensive overview of these principles, supported by available data and established experimental protocols, to aid researchers in their scientific endeavors.

References

- 1. Nitro compound - Wikipedia [en.wikipedia.org]

- 2. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of 2 ,4-Dinitrochlorobenzene? [synapse.patsnap.com]

- 4. This compound | 619-16-9 | Benchchem [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. scribd.com [scribd.com]

- 9. prepchem.com [prepchem.com]

- 10. benchchem.com [benchchem.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. 2,4-Dinitrochlorobenzene(97-00-7) 1H NMR spectrum [chemicalbook.com]

- 16. chegg.com [chegg.com]

- 17. This compound | C6H3ClN2O4 | CID 98620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. safalta.com [safalta.com]

- 19. brainly.in [brainly.in]

An In-depth Technical Guide to the Spectroscopic Data of 2-Chloro-1,4-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 2-Chloro-1,4-dinitrobenzene (CAS No. 619-16-9). Due to the limited availability of published experimental Nuclear Magnetic Resonance (NMR) data for this specific isomer, this document also includes predicted NMR spectral data based on established spectroscopic principles. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols for the spectroscopic techniques are provided.

Mass Spectrometry

Mass spectrometry of this compound is crucial for confirming its molecular weight and studying its fragmentation patterns. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₆H₃ClN₂O₄ | [1] |

| Molecular Weight | 202.55 g/mol | [1][2][3] |

| Monoisotopic Mass | 201.9781343 Da | [2][3] |

| Expected M⁺ Peak (³⁵Cl) | m/z ≈ 202 | |

| Expected (M+2)⁺ Peak (³⁷Cl) | m/z ≈ 204 | |

| Major Fragment Ions (m/z) | 75, 74, 63 | [3] |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A dilute solution of this compound in a volatile organic solvent, such as methanol (B129727) or dichloromethane, is introduced into the mass spectrometer. The sample is then vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum. For nitroaromatic compounds, common fragmentation pathways include the loss of the nitro groups (NO₂) and the halogen atom.[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the nitro groups and the aromatic ring.

Table 2: Infrared Spectroscopy Data for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100 - 3000 | |

| Asymmetric NO₂ Stretch | ~1530 | Strong |

| Symmetric NO₂ Stretch | ~1350 | Strong |

| C=C Aromatic Ring Stretch | 1600 - 1450 | Multiple bands |

| C-Cl Stretch | 800 - 600 |

Experimental Protocol: Thin Solid Film Method

Approximately 50 mg of solid this compound is dissolved in a few drops of a volatile solvent like acetone (B3395972) or methylene (B1212753) chloride.[5] A drop of this solution is then applied to a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.[5] The salt plate is then placed in the sample holder of an FT-IR spectrometer, and the infrared spectrum is recorded.[5]

Alternatively, the Mull Technique can be used. A small amount of the solid sample is ground into a fine powder and mixed with a mulling agent (e.g., Nujol) to form a paste.[6][7] This paste is then pressed between two salt plates for analysis.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Important Note: A thorough search of available scientific literature and databases indicates that detailed experimental ¹H and ¹³C NMR data for this compound are not sufficiently documented.[1] The data presented below are predicted values based on the principles of NMR spectroscopy, including the analysis of substituent effects on the benzene (B151609) ring. These predictions are intended to guide researchers but should be confirmed by experimental data.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene ring. The strong electron-withdrawing nature of the two nitro groups and the chlorine atom will cause these signals to appear at a high chemical shift (downfield).

Table 3: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 8.0 - 8.2 | d | ~2.5 (meta) |

| H-5 | 7.8 - 8.0 | dd | ~8.5 (ortho), ~2.5 (meta) |

| H-6 | 8.2 - 8.4 | d | ~8.5 (ortho) |

Predicted ¹³C NMR Spectrum

Due to the lack of symmetry in the molecule, the ¹³C NMR spectrum of this compound is predicted to show six unique signals, one for each carbon atom in the benzene ring.

Table 4: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 145 - 150 |

| C-2 | 125 - 130 |

| C-3 | 120 - 125 |

| C-4 | 148 - 153 |

| C-5 | 128 - 133 |

| C-6 | 130 - 135 |

Experimental Protocol: NMR Spectroscopy

A sample of this compound (typically 5-25 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for calibration. The solution is then placed in an NMR tube and inserted into the spectrometer. For ¹H NMR, the spectrum is acquired, and the chemical shifts, multiplicities, and integration of the signals are analyzed. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.

Visualizations

Experimental Workflow for Spectroscopic Characterization

Caption: Workflow for the spectroscopic analysis of this compound.

Logical Relationships in Structural Elucidation

Caption: Interplay of spectroscopic techniques for structural determination.

References

- 1. This compound | 619-16-9 | Benchchem [benchchem.com]

- 2. This compound | C6H3ClN2O4 | CID 98620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C6H3ClN2O4 | CID 98620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Commercial Production of 2-Chloro-1,4-dinitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial production of 2-Chloro-1,4-dinitrobenzene, an important industrial intermediate. The document details the primary synthesis routes, experimental protocols, and key process parameters, with a focus on providing actionable information for professionals in the fields of chemical research and drug development.

Introduction

This compound, also known as 1-chloro-2,4-dinitrobenzene (B32670), is a yellow crystalline solid with the chemical formula C₆H₃ClN₂O₄. It serves as a crucial precursor in the synthesis of a wide range of organic compounds, including dyes, agrochemicals, and pharmaceuticals. The presence of two electron-withdrawing nitro groups on the benzene (B151609) ring activates the chlorine atom for nucleophilic aromatic substitution, making it a versatile reagent for introducing various functional groups.

Primary Synthesis Routes

The commercial production of this compound is predominantly achieved through two main synthetic pathways:

-

Dinitration of Chlorobenzene (B131634): This is a common industrial method that involves the direct nitration of chlorobenzene using a mixture of concentrated nitric acid and sulfuric acid. This process typically yields a mixture of dinitrochlorobenzene isomers.

-

Nitration of p-Nitrochlorobenzene: This route offers a more direct synthesis to 1-chloro-2,4-dinitrobenzene and is also widely used in industrial settings.[1]

The selection of the synthesis route depends on factors such as the desired purity of the final product, cost-effectiveness, and the availability of starting materials.

Experimental Protocols

The following sections provide detailed methodologies for the key commercial synthesis routes of this compound.

Dinitration of Chlorobenzene

This method involves a two-step nitration process.

Step 1: Mononitration of Chlorobenzene

The initial step is the nitration of chlorobenzene to produce a mixture of mononitrochlorobenzene isomers, primarily 2-chloronitrobenzene and 4-chloronitrobenzene.

-

Reactants: Chlorobenzene, concentrated nitric acid, concentrated sulfuric acid.

-

Procedure:

-

A mixed acid solution is prepared by carefully adding concentrated nitric acid to concentrated sulfuric acid while cooling to maintain a low temperature.

-

Chlorobenzene is slowly added to the mixed acid under vigorous stirring, ensuring the temperature is maintained between 40-70°C.

-

After the addition is complete, the reaction mixture is stirred for a specified period to ensure maximum conversion.

-

The mixture is then allowed to settle, and the organic layer containing the mononitrochlorobenzene isomers is separated from the spent acid.

-

The organic layer is washed with water and a dilute alkali solution to remove any residual acid.

-

Step 2: Dinitration of Mononitrochlorobenzene Mixture

The mixture of mononitrochlorobenzene isomers is then subjected to a second nitration under more forcing conditions.

-

Reactants: Mononitrochlorobenzene mixture, fuming nitric acid, concentrated sulfuric acid.

-

Procedure:

-

The mononitrochlorobenzene mixture is added to a fresh mixture of fuming nitric acid and concentrated sulfuric acid.

-

The reaction temperature is gradually increased to 95-118°C and maintained for several hours to drive the dinitration to completion.[2]

-

Upon completion, the reaction mixture is cooled and poured onto ice to precipitate the crude this compound.

-

The solid product is filtered, washed with water until neutral, and then dried.

-

Nitration of p-Nitrochlorobenzene

This is a more direct route to obtaining 1-chloro-2,4-dinitrobenzene.

-

Reactants: p-Nitrochlorobenzene, concentrated nitric acid, concentrated sulfuric acid.

-

Procedure:

-

A mixed acid solution is prepared using concentrated nitric acid and sulfuric acid.

-

p-Nitrochlorobenzene is added to the mixed acid under controlled temperature conditions, typically between 60-90°C.[2]

-

The reaction is allowed to proceed for 5-10 hours.[2]

-

After the reaction, the mixture is cooled, and the spent acid is separated.

-

The crude product is then neutralized, typically by washing with an alkali solution like sodium carbonate, followed by washing with water to a neutral pH.[3]

-

The final product is then dried.

-

Data Presentation

The following tables summarize key quantitative data related to the commercial production of this compound.

Table 1: Typical Isomer Distribution from Mononitration of Chlorobenzene

| Isomer | Percentage in Mixture |

| 2-Chloronitrobenzene | 34-36% |

| 4-Chloronitrobenzene | 63-65% |

| 3-Chloronitrobenzene | ~1% |

Source: Continuous or batch nitration of chlorobenzene with mixed acids typically gives a 98% yield of an isomer mix.[4]

Table 2: Reaction Parameters for the Nitration of p-Nitrochlorobenzene

| Parameter | Value | Reference |

| Reactant Ratio (p-nitrochlorobenzene:H₂SO₄:HNO₃) | 1 : 0.9 : 0.45 (by mass) | CN1513830A |

| Reaction Temperature | 60 - 90 °C | [2] |

| Reaction Time | 5 - 10 hours | [2] |

| Final Product Purity | >95% | [2] |

Table 3: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₃ClN₂O₄ |

| Molar Mass | 202.55 g/mol |

| Appearance | Yellow crystals |

| Melting Point | 54 °C |

| Boiling Point | 315 °C |

| Solubility | Insoluble in water; Soluble in ether, benzene, CS₂ |

Source: Wikipedia

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical pathways and experimental workflows described in this guide.

Caption: Commercial synthesis pathways for this compound.

Caption: Generalized experimental workflow for the production of this compound.

Purification of this compound

The crude product obtained from the synthesis often contains isomeric impurities, such as 1-chloro-2,6-dinitrobenzene, and unreacted starting materials. Common industrial purification techniques include:

-

Fractional Crystallization: This method exploits the differences in solubility of the isomers in a particular solvent to achieve separation.

-

Fractional Distillation: Due to the different boiling points of the isomers, fractional distillation can be an effective method for purification.

The choice of purification method depends on the level of purity required for the intended application. For many commercial purposes, a purity of ≥98% is achievable.[5]

Safety Considerations

The commercial production of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

-

Corrosive and Oxidizing Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including acid-resistant gloves, goggles, and lab coats, must be worn.

-

Exothermic Reactions: Nitration reactions are highly exothermic and can lead to runaway reactions if not properly controlled. Efficient cooling and temperature monitoring are critical.

-

Toxicity: this compound is toxic and can be harmful if inhaled, ingested, or absorbed through the skin. Operations should be conducted in well-ventilated areas or under a fume hood.

-

Waste Disposal: Spent acids and other waste materials must be neutralized and disposed of in accordance with environmental regulations.

This guide provides a foundational understanding of the commercial production of this compound. For specific applications, further optimization of reaction conditions and purification methods may be necessary.

References

- 1. This compound | 619-16-9 | Benchchem [benchchem.com]

- 2. CN1513830A - Preparation method of 2,4-dinitochloro benzene - Google Patents [patents.google.com]

- 3. CN104045563A - Production method of highly pure 2,4-dinitrochlorobenzene - Google Patents [patents.google.com]

- 4. Exposure Data - Some nitrobenzenes and other industrial chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

Methodological & Application

Applications of 2-Chloro-1,4-dinitrobenzene in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction